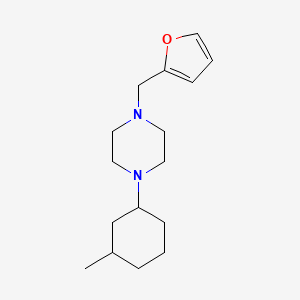
1-(Furan-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine is an organic compound that belongs to the class of piperazines It features a furan ring attached to a piperazine ring, which is further substituted with a 3-methylcyclohexyl group
Métodos De Preparación
The synthesis of 1-(Furan-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde, 3-methylcyclohexylamine, and piperazine.
Synthetic Route:
Reaction Conditions: The reactions are typically carried out under reflux conditions with solvents such as ethanol or methanol. The reaction mixture is then purified using techniques like column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
1-(Furan-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkyl halides. Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, and N-alkylated piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(Furan-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
1-(Furan-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine can be compared with other similar compounds, such as:
1-(Furan-2-ylmethyl)piperazine: Lacks the 3-methylcyclohexyl group, resulting in different chemical and biological properties.
4-(3-Methylcyclohexyl)piperazine: Lacks the furan ring, leading to variations in reactivity and applications.
1-(Furan-2-ylmethyl)-4-(cyclohexyl)piperazine: Similar structure but without the methyl group on the cyclohexyl ring, affecting its steric and electronic properties.
Propiedades
Fórmula molecular |
C16H26N2O |
|---|---|
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
1-(furan-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C16H26N2O/c1-14-4-2-5-15(12-14)18-9-7-17(8-10-18)13-16-6-3-11-19-16/h3,6,11,14-15H,2,4-5,7-10,12-13H2,1H3 |
Clave InChI |
MOFUDSRRLJQSIF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)N2CCN(CC2)CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485671.png)
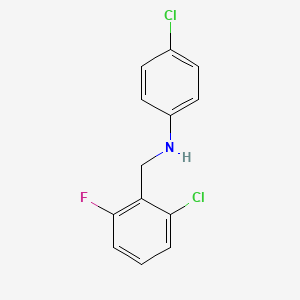
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12485673.png)
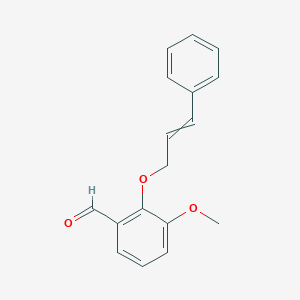
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485682.png)
![N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12485686.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B12485697.png)
![N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B12485699.png)
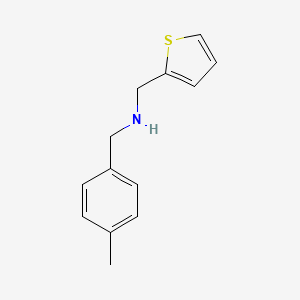
![ethyl 1-benzyl-5-{3-[(diphenylmethyl)amino]-2-hydroxypropoxy}-2-methyl-1H-indole-3-carboxylate](/img/structure/B12485722.png)
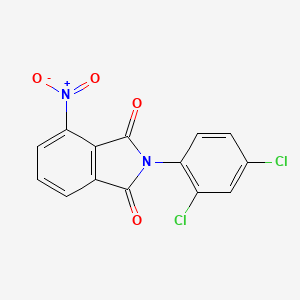

![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B12485728.png)
